molecular formula C16H24ClNO2 B5209512 1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine

1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine

Cat. No. B5209512
M. Wt: 297.82 g/mol
InChI Key: ZTQBPQMPSMZHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine, also known as JNJ-7925476, is a pyrrolidine-based compound that has been extensively studied for its potential in treating various diseases. This compound has shown promising results in scientific research, particularly in the fields of neuroscience and pharmacology.

Mechanism of Action

The mechanism of action of 1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine involves its binding to the dopamine D4 receptor, which is a G protein-coupled receptor. This binding results in the inhibition of the receptor's signaling pathway, leading to a decrease in dopamine release. This mechanism of action has been shown to be effective in treating various neurological disorders.
Biochemical and Physiological Effects:
1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine has been shown to have significant biochemical and physiological effects. In particular, it has been shown to decrease dopamine release in the brain, which is associated with the treatment of various neurological disorders. This compound has also been shown to have an effect on glucose metabolism, which may be beneficial in treating metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine in lab experiments is its potency and selectivity for the dopamine D4 receptor. This makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for the study of 1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine. One direction is the development of more potent and selective compounds that target the dopamine D4 receptor. Another direction is the study of the potential of this compound in treating other diseases, such as metabolic disorders. Finally, the use of this compound in combination with other drugs may also be explored to enhance its therapeutic potential.
Conclusion:
In conclusion, 1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine is a promising compound that has shown potential in treating various diseases. Its potency and selectivity for the dopamine D4 receptor make it a useful tool for studying the role of this receptor in various neurological disorders. However, its potential toxicity must be carefully monitored in lab experiments. There are several future directions for the study of this compound, including the development of more potent and selective compounds and the exploration of its potential in treating other diseases.

Synthesis Methods

The synthesis of 1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine involves the reaction of 4-chloro-3,5-dimethylphenol with 2-(2-bromoethoxy)ethylamine in the presence of a base. The resulting intermediate is then reacted with pyrrolidine to form the final product. This synthesis method has been optimized to produce high yields of pure compound.

Scientific Research Applications

1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine has been extensively studied for its potential in treating various diseases. In particular, it has been shown to be a potent and selective antagonist of the dopamine D4 receptor, which is involved in various neurological disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD). This compound has also been studied for its potential in treating obesity and metabolic disorders.

properties

IUPAC Name

1-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO2/c1-13-11-15(12-14(2)16(13)17)20-10-9-19-8-7-18-5-3-4-6-18/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQBPQMPSMZHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCOCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl]pyrrolidine

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